4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrrol-2(5H)-one
Description
4-(Furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a pyrrol-2-one core substituted with a furan-2-carbonyl group, a hydroxyl group, a phenyl ring, and a 5-methyl-1,3,4-thiadiazole moiety. Its molecular formula is C₁₉H₁₅N₃O₄S, with a molecular weight of 381.41 g/mol . The hydroxyl group at position 3 and the ketone at position 2 contribute to hydrogen-bonding interactions, which may affect crystallinity and biological activity .
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c1-10-19-20-18(26-10)21-14(11-6-3-2-4-7-11)13(16(23)17(21)24)15(22)12-8-5-9-25-12/h2-9,14,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZIIWQLZXDSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates several functional groups, including a furan carbonyl, hydroxy group, and a thiadiazole moiety, which may contribute to its pharmacological properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 367.38 g/mol. Its structural complexity is characterized by the presence of a pyrrole ring fused with various substituents that enhance its biological activity.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.38 g/mol |
| Key Functional Groups | Furan carbonyl, hydroxy, thiadiazole |
| Structural Motif | Pyrrole ring with multiple substituents |
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, primarily attributed to its thiadiazole and pyrrole components. The following sections summarize key findings from various studies regarding its pharmacological effects.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds containing thiadiazole and pyrrole moieties. The compound was shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of similar structures exhibited significant cytotoxicity against glioblastoma cells, suggesting that this compound may share similar pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary assays indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Inflammation-related pathways are key targets for therapeutic intervention. Research suggests that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings highlight its potential as an anti-inflammatory agent in conditions like arthritis and other inflammatory diseases .
The specific mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the interactions with various biological targets such as enzymes or receptors play a crucial role. Techniques such as molecular docking studies and enzyme inhibition assays are employed to elucidate these interactions.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against Gram-positive/negative bacteria | |
| Anti-inflammatory | Modulation of cytokines and enzymes |
Case Studies
A notable case study involved testing the compound's efficacy in vivo using animal models for cancer treatment. The results demonstrated significant tumor reduction in treated groups compared to controls, reinforcing the potential therapeutic applications of this compound in oncology .
Scientific Research Applications
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The presence of the thiadiazole ring is particularly noted for enhancing antibacterial activity, making it a candidate for developing new antibiotics.
Antioxidant Properties
The compound has demonstrated antioxidant capabilities in vitro. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases.
Pharmaceutical Development
Given its biological activities, 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrrol-2(5H)-one has potential applications in drug development. It can serve as a lead compound for synthesizing new therapeutic agents targeting bacterial infections and inflammatory diseases.
Material Science
The unique structural features of this compound may also lend themselves to applications in material science, particularly in the development of functional materials with specific electronic or optical properties.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that modifications to the thiadiazole moiety significantly enhanced antimicrobial activity.
Case Study 2: Antioxidant Activity Assessment
In vitro assays measuring the DPPH radical scavenging activity showed that the compound effectively reduced oxidative stress markers in cell cultures. This suggests its potential use in formulations aimed at reducing oxidative damage in skin care products.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
Furan vs.
Thiadiazole vs. Isoxazole/Triazole : The 5-methyl-1,3,4-thiadiazole in the target compound provides a rigid, electron-deficient heterocycle, whereas isoxazole () or triazole () substituents may alter metabolic stability and binding affinity in biological systems.
Aryl Group Variations : The phenyl group in the target compound contrasts with chlorophenyl () or pyridinyl () substituents, affecting lipophilicity and steric bulk.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights :
Antimicrobial Activity
- The thiazole-triazole hybrid () demonstrated antimicrobial activity against Gram-positive bacteria, attributed to its ability to disrupt cell membrane integrity.
- The thiophene analogue () showed moderate antifungal activity , likely due to enhanced membrane penetration from its lipophilic thiophene group.
Q & A
Basic: What are the standard synthetic routes for this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrolone core followed by functionalization of substituents. Key steps include:
- Core assembly : Condensation of furan-2-carbonyl derivatives with thiadiazole-containing precursors under reflux in solvents like dimethyl sulfoxide (DMSO) or dichloromethane .
- Functional group introduction : Use of reagents such as sodium hydride for deprotonation and acid chlorides for acylation .
- Optimization : Control of temperature (60–100°C), pH (neutral to mildly acidic), and reaction time (6–24 hours) to minimize by-products .
Basic: How is the compound’s structure confirmed post-synthesis?
Structural validation employs:
- NMR spectroscopy : To confirm proton environments and connectivity (e.g., hydroxy group at δ 12–14 ppm, furan protons at δ 6–8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular formula (C₁₉H₁₅N₃O₄S, exact mass 381.08) .
- X-ray crystallography : Resolves bond lengths/angles (e.g., thiadiazole ring planarity, dihedral angles between substituents) .
Advanced: What strategies optimize synthesis yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency, while ethanol aids in crystallization .
- Catalyst use : Acidic/basic catalysts (e.g., H₃PO₄, NaH) accelerate specific steps like acylation .
- Real-time monitoring : HPLC or TLC tracks reaction progress; impurities are removed via column chromatography (silica gel, hexane/EtOAc eluent) .
Advanced: How to resolve conflicting structural data from NMR and X-ray crystallography?
- Cross-validation : Combine 2D NMR (COSY, HSQC) with X-ray data to reconcile discrepancies (e.g., tautomeric forms of the hydroxy group) .
- Computational modeling : Density Functional Theory (DFT) calculates optimized geometries to validate experimental bond angles .
Basic: Which functional groups influence reactivity?
Key groups include:
- Furan-2-carbonyl : Participates in nucleophilic acyl substitutions .
- Thiadiazole ring : Stabilizes via π-π interactions; susceptible to alkylation .
- 3-hydroxy group : Acts as a hydrogen-bond donor, influencing solubility and bioactivity .
Advanced: What computational methods predict molecular interactions?
- Molecular docking : Screens binding affinity with enzymes (e.g., cyclooxygenase-2) using AutoDock Vina .
- Quantum chemical analysis : DFT calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Basic: What are common impurities and their removal methods?
- By-products : Unreacted intermediates or oxidized furan derivatives.
- Purification : Recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How to study reaction kinetics and mechanisms?
- Kinetic profiling : UV-Vis spectroscopy monitors concentration changes under varied temperatures (25–80°C) .
- Isotopic labeling : ¹⁸O-tracing elucidates acyl transfer mechanisms .
Advanced: What structural analogs exist, and how do their properties differ?
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-pyrrol | Simpler pyrrole core | Lower bioactivity due to fewer substituents |
| 1-(5-methylthiazol-2-yl)-4-hydroxyquinolin | Thiazole instead of thiadiazole | Enhanced antimicrobial activity |
Advanced: How to design assays for evaluating biological activity?
- Enzyme inhibition : Measure IC₅₀ values against kinases via fluorescence polarization .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
